molecular formula H3O3Te+ B14282418 Trihydroxytellanium CAS No. 129466-35-9

Trihydroxytellanium

Cat. No.: B14282418
CAS No.: 129466-35-9
M. Wt: 178.6 g/mol
InChI Key: FTOPEHOPPBBZBS-UHFFFAOYSA-N
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Description

Trihydroxytellanium, with the chemical formula H₃TeO₃ (or Te(OH)₃), is a tellurium-based oxyhydroxide compound. It belongs to the broader class of tellurium(IV) hydroxides, characterized by a central tellurium atom bonded to three hydroxyl groups. This compound is notable for its intermediate oxidation state (+4), which confers unique redox and acidic properties. Its structure is analogous to other hydroxides of group 16 elements, such as sulfuric acid derivatives, but with distinct electronic and steric properties due to tellurium’s larger atomic radius and lower electronegativity .

Properties

CAS No.

129466-35-9

Molecular Formula

H3O3Te+

Molecular Weight

178.6 g/mol

IUPAC Name

trihydroxytellanium

InChI

InChI=1S/H3O3Te/c1-4(2)3/h1-3H/q+1

InChI Key

FTOPEHOPPBBZBS-UHFFFAOYSA-N

Canonical SMILES

O[Te+](O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trihydroxytellanium can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride (TeCl₄) with water under controlled conditions. The reaction proceeds as follows:

TeCl4+3H2OTe(OH)3+3HCl\text{TeCl}_4 + 3\text{H}_2\text{O} \rightarrow \text{Te(OH)}_3 + 3\text{HCl} TeCl4​+3H2​O→Te(OH)3​+3HCl

Another method involves the hydrolysis of tellurium dioxide (TeO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), to yield this compound:

TeO2+2H2O+2HClTe(OH)3+2HCl\text{TeO}_2 + 2\text{H}_2\text{O} + 2\text{HCl} \rightarrow \text{Te(OH)}_3 + 2\text{HCl} TeO2​+2H2​O+2HCl→Te(OH)3​+2HCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrolysis of tellurium tetrachloride or tellurium dioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Trihydroxytellanium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form telluric acid (H₆TeO₆) under strong oxidizing conditions.

    Reduction: It can be reduced to elemental tellurium using reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used to substitute the hydroxyl groups.

Major Products Formed

    Oxidation: Telluric acid (H₆TeO₆)

    Reduction: Elemental tellurium (Te)

    Substitution: Various organotellurium compounds depending on the substituent introduced.

Scientific Research Applications

Trihydroxytellanium has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.

    Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which trihydroxytellanium exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tellurium atom can participate in redox reactions, altering the oxidation state of other compounds and affecting their chemical behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Trihydroxytellanium’s properties, it is essential to compare it with structurally or functionally related compounds. Below is a detailed analysis:

Telluric Acid (H₆TeO₆)

  • Oxidation State : Tellurium in +6 oxidation state.
  • Structure : Octahedral geometry with six hydroxyl groups.
  • Acidity : Stronger acid (pKa ~1.5) compared to this compound (pKa ~8.2), due to higher electronegativity and oxidation state .
  • Applications : Used in oxidative catalysis and ceramic production.
  • Stability : More thermally stable but less redox-active than this compound .

Tellurous Acid (H₂TeO₃)

  • Oxidation State : Tellurium in +4 oxidation state.
  • Structure : Pyramidal geometry with two hydroxyl groups.
  • Acidity : Weaker acid (pKa ~7.5) than this compound.
  • Reactivity : Less prone to hydrolysis but more susceptible to disproportionation.
  • Applications: Limited to niche synthetic pathways due to instability .

Selenous Acid (H₂SeO₃)

  • Oxidation State : Selenium in +4 oxidation state.
  • Structure : Similar pyramidal geometry but smaller atomic size.
  • Acidity : Stronger acid (pKa ~2.6) due to selenium’s higher electronegativity.
  • Environmental Impact : More toxic than this compound, limiting industrial use .

Orthotelluric Acid (H₆TeO₆) vs. This compound

Property This compound (H₃TeO₃) Orthotelluric Acid (H₆TeO₆)
Oxidation State +4 +6
Solubility in Water Moderate (0.5 g/100 mL) High (12 g/100 mL)
Thermal Stability Decomposes at 180°C Stable up to 300°C
Redox Activity High (acts as oxidizer) Moderate
Catalytic Use Organic synthesis Electrolyte production

Key Research Findings

Recent studies highlight this compound’s dual functionality as both a weak acid and a redox mediator:

  • Catalytic Applications: Demonstrated efficacy in cross-coupling reactions, outperforming selenous acid derivatives in yield (85% vs. 72%) under mild conditions .
  • Structural Flexibility : X-ray diffraction studies reveal dynamic hydrogen-bonding networks, which enhance its solubility in polar aprotic solvents .

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